N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-6-4-5-7-12(11)18-2/h4-8H,9H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKAVSLXYOERKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: The initial step involves the preparation of benzylidene acetones from suitable starting materials.
Ring Closure: The benzylidene acetones undergo ring closure to form the pyrimidine ring.
Aromatization: The intermediate compounds are then aromatized to stabilize the pyrimidine structure.
S-Methylation:
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, the compound may inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Position 2 : Methylsulfanyl in the target compound and CAS 24888-93-5 increases lipophilicity compared to phenyl-substituted derivatives (e.g., ). This may enhance membrane permeability but reduce water solubility.
- Position 5: Analogs with aminomethyl groups (e.g., ) show demonstrated antimicrobial activity, suggesting that introducing similar groups in the target compound could enhance efficacy.
Crystallographic and Structural Insights
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituents range from 12.8° to 86.1°, influencing molecular packing and hydrogen bonding.
- Hydrogen Bonding : Analogs with -NH₂ or -OCH₃ groups (e.g., ) form intermolecular N–H⋯N or C–H⋯O bonds, stabilizing crystal structures. The methylsulfanyl group’s weaker hydrogen-bonding capacity may alter packing efficiency .
Pharmacological Potential and Limitations
- Antimicrobial Activity: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit antibacterial and antifungal properties, attributed to substituent-driven interactions with microbial enzymes . The target compound’s methylsulfanyl group may enhance bioavailability but requires validation.
- Metabolic Stability : Ethoxy and methoxy substituents () are prone to demethylation, whereas methylsulfanyl may resist metabolic degradation, offering a pharmacokinetic advantage .
Biological Activity
N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a methylsulfanyl group and a methoxy-substituted phenyl moiety, positioning it within a class of heterocyclic compounds known for diverse biological properties, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure incorporates key functional groups that are vital for its biological activity, particularly the pyrimidine ring which is known to undergo various reactions essential for drug development.
1. Antitumor Activity
Pyrimidine derivatives, including this compound, have been associated with antitumor properties. Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can potentially lead to the death of cancer cells by disrupting their ability to replicate and repair DNA .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidines are well-documented. This compound may exhibit these effects through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process by regulating prostaglandin synthesis. Inhibition of COX enzymes leads to reduced levels of inflammatory mediators such as prostaglandin E2 (PGE2) .
3. Antimicrobial Activity
Pyrimidine derivatives are also noted for their antimicrobial properties. The presence of the methoxy group and methylsulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial activity against various pathogens.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives, indicating that modifications in the chemical structure can significantly influence biological activity. For instance, the presence of specific substituents on the pyrimidine ring can enhance binding affinity to biological targets, thereby increasing efficacy .
Case Studies and Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenyl-pyrimidine derivatives | Methoxy and various substituents on the pyrimidine ring | Antimicrobial, anti-inflammatory |
| 6-Methylpyrimidine derivatives | Varying substitutions at positions 2 and 4 | Antitumor activity |
| 2-Aminopyrimidine derivatives | Amino group substitutions | Antitrypanosomal and antiplasmodial |
This compound is unique due to its specific combination of substituents that may enhance its biological activities compared to other pyrimidine derivatives .
Q & A
Q. What are the typical synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine and its analogs?
The compound is synthesized via multi-step reactions involving halogenation, nucleophilic substitution, and condensation. For example, similar pyrimidine derivatives are prepared by reacting 5-(chloromethyl) intermediates with substituted anilines in chloroform under reflux (5–7 hours), followed by purification via silica gel chromatography and crystallization from methanol . Key reagents include MgSO₄ for drying and CHCl₃ as the eluent. Yield optimization (e.g., 78.7% in one study ) depends on stoichiometry and reaction time.
Q. What structural features are critical for the stability of this compound in solid-state crystallography?
Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the molecular conformation by forming six-membered rings. Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence packing efficiency. Weak intermolecular interactions like C–H⋯O and C–H⋯π bonds further stabilize the crystal lattice, as observed in related pyrimidine derivatives .
Q. How is purity assessed during synthesis, and what analytical methods are recommended?
Purity is validated using:
- HPLC : To quantify residual solvents and byproducts.
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at δ ~2.5 ppm).
- HR-MS (ESI-qTOF) : To verify molecular mass within 2 ppm error .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from polymorphism or solvent effects. Using SHELX software (e.g., SHELXL for refinement ), researchers can compare experimental data (X-ray diffraction) with DFT-optimized structures (B3LYP/6-311G(d,p)) to identify dominant conformers. For example, intramolecular N–H⋯N bonds in some analogs stabilize planar configurations, while C–H⋯π interactions dictate packing motifs .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for pyrimidine-based derivatives?
SAR studies involve:
- Substituent variation : Replace the 2-methoxyphenyl or methylsulfanyl groups with electron-withdrawing/donating moieties (e.g., CF₃, Cl) to assess biological activity shifts .
- DFT calculations : Map electrostatic potential surfaces to predict reactive sites (e.g., nucleophilic pyrimidine N atoms) .
- Biological assays : Test antimicrobial or enzyme-inhibition activity, correlating results with logP and dipole moments .
Q. How do solvent and temperature conditions impact reaction yields in large-scale synthesis?
Optimization requires Design of Experiments (DOE):
- Solvent polarity : Chloroform or DMF enhances solubility of aromatic intermediates .
- Temperature : Reflux (~60–80°C) accelerates nucleophilic substitution but may degrade heat-sensitive groups.
- Catalysts : LiH or Pd/C improves coupling reactions for trifluoromethyl-substituted analogs .
Methodological Challenges
Q. How to address discrepancies in NMR data for structurally similar pyrimidine derivatives?
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in methylsulfanyl groups).
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., aromatic protons near methoxy groups) .
- Crystallographic cross-validation : Compare experimental NMR shifts with computed values from X-ray structures .
Q. What strategies mitigate crystallization issues for low-solubility analogs?
- Co-crystallization : Use co-formers like succinic acid to improve lattice stability.
- High-throughput screening : Test >50 solvent combinations (e.g., MeOH/EtOAc) to identify optimal crystallization conditions .
- Spherical agglomeration : Enhance crystal habit via controlled antisolvent addition .
Data Interpretation and Reporting
Q. How to analyze conflicting bioactivity data across pyrimidine derivatives?
- Meta-analysis : Pool data from analogs with shared scaffolds (e.g., 6-methyl-2-phenylpyrimidine cores) .
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) to predict permeability and activity .
- Dose-response curves : Differentiate specific activity from cytotoxicity using IC₅₀ values .
Q. What statistical methods are recommended for reproducibility in SAR studies?
- Multivariate regression : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity.
- Bootstrap resampling : Validate model robustness for small datasets (<50 compounds) .
Advanced Characterization Techniques
Q. How to validate hydrogen-bonding networks in the absence of high-resolution crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
